molecular formula C6H12ClNO2 B2357359 (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2361330-10-9

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2357359
CAS No.: 2361330-10-9
M. Wt: 165.62
InChI Key: JFWLEGORBDKYIG-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine scaffold, a saturated five-membered nitrogen-containing heterocycle that provides a three-dimensional structure crucial for specific molecular recognition and biological activity . The presence of the carboxylic acid group offers a versatile handle for further synthetic modifications, such as amide bond formation, facilitating its incorporation into more complex molecular architectures . The specific stereochemistry of the (S)-enantiomer is particularly valuable for creating compounds with defined, stereospecific interactions with biological targets. This compound serves as a foundational building block in organic synthesis, with its hydrochloride salt form typically enhancing stability and solubility for research applications. Pyrrolidine-based structures, especially those with a carboxylic acid functionality, are frequently explored in pharmaceutical development, including research into potential treatments for neurological disorders . Researchers utilize this chiral synthon to develop novel bioactive molecules, leveraging its structural similarity to proline. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Note: Specific data on the hydrochloride salt, including its exact molecular weight and CAS number, could not be confirmed from the current search results and should be verified from direct supplier specifications.

Properties

IUPAC Name

(3S)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLEGORBDKYIG-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation as a Stereochemical Control Strategy

Catalytic Asymmetric Hydrogenation of Dihydropyrrole Intermediates

The most efficient route to (S)-1-methylpyrrolidine-3-carboxylic acid involves enantioselective hydrogenation of 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors. A Ru(II)-catalyzed system employing [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] enables quantitative conversion to the target stereoisomer under 40 bar H₂ pressure at 30–80°C. Key advantages include:

  • High enantioselectivity : Substrates with 4-chlorophenyl or 3,4-difluorophenyl groups achieve >99.9% ee.
  • Scalability : Pilot-scale reactions (1.8 L volume) yield 176 g of product with 99% purity.
  • Low catalyst loading : Substrate-to-catalyst (S/C) ratios up to 10,000 maintain efficiency, reducing metal contamination risks.
Reaction Optimization Parameters

Table 1 summarizes critical parameters from representative hydrogenation trials:

Substrate Catalyst Loading (S/C) Temperature (°C) Pressure (bar) Yield (%) ee (%)
4-Chlorophenyl derivative 3,000 30 40 99 >99.9
3,4-Dichlorophenyl 10,000 80 40 99.8 97.6
3,4-Difluorophenyl 500 30 40 98 >99.9

Data derived from US8344161B2

The temperature inversely correlates with enantioselectivity for electron-deficient aryl groups. At 80°C, dichlorophenyl substrates exhibit reduced ee (97.6%) compared to fluorophenyl analogs (>99.9% at 30°C). Methanol serves as the optimal solvent, facilitating catalyst activation and product precipitation.

Post-Hydrogenation Processing and Hydrochloride Formation

Post-reaction workup involves:

  • Alkaline extraction : Adjusting the mixture to pH >10 with NaOH partitions the product into the aqueous phase.
  • Acid precipitation : Adding HCl to pH 6.5 precipitates the free carboxylic acid, which is isolated via filtration.
  • Hydrochloride formation : Treating the free base with gaseous HCl in methanol yields the hydrochloride salt, characterized by >99% purity through recrystallization.

Ring-Closure and Reductive Amination Approaches

Borohydride-Mediated Cyclization Strategies

CN113321605A discloses a ring-closure method for 1-methylpyrrolidinol derivatives, adaptable to carboxylic acid synthesis. While the patent focuses on alcohol intermediates, modifying the reducing agent and introducing carboxylation steps could generate the target compound:

  • Ring-closure : Reacting γ-butyrolactam derivatives with methylating agents (e.g., dimethyl sulfate) forms 1-methylpyrrolidin-3-one intermediates.
  • Oxidative carboxylation : Treating the ketone with KMnO₄ or RuO₄ under acidic conditions introduces the carboxylic acid moiety.
  • Stereoselective reduction : Asymmetric hydrogenation or enzymatic resolution ensures (S)-configuration.

This route’s viability remains theoretical but offers a potential alternative to direct hydrogenation, particularly for laboratories lacking high-pressure reactors.

Comparative Analysis of Synthetic Methodologies

Efficiency and Scalability

  • Enantioselective hydrogenation outperforms multistep sequences, delivering the product in one step with minimal purification.
  • Ring-closure approaches require additional oxidation and resolution steps, increasing solvent waste and reducing overall yield.

Industrial-Scale Purification of the Hydrochloride Salt

Crystallization Optimization

Isolating the hydrochloride salt demands precise pH control:

  • Isoelectric precipitation : Adjusting the free acid solution to pH 6.5 maximizes yield while minimizing impurities.
  • Solvent selection : Methanol/water mixtures (3:1 v/v) produce crystals with uniform particle size (D90 <50 μm).
  • Drying protocols : Vacuum drying at 40°C prevents thermal degradation, maintaining >99% chemical purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C6H12ClNO2
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 50585-87-0

The compound features a pyrrolidine ring with a carboxylic acid group at the 3-position and a methyl group at the nitrogen, along with a hydrochloride moiety that enhances its solubility and reactivity in biological systems.

Chemistry

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structural properties facilitate its use in chemical reactions such as:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids or other derivatives.
  • Reduction : Can be reduced to form amines or other reduced products.
  • Substitution Reactions : Participates in nucleophilic substitution reactions.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It may interact with specific molecular targets, influencing various biological pathways:

  • Enzyme Inhibition : Exhibits significant inhibition properties, potentially impacting metabolic conditions such as obesity and diabetes.
  • Receptor Interaction : May modulate receptor activities associated with neurotransmitter systems, suggesting applications in treating neurological disorders.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications:

  • Neurotransmitter Modulation : Influences neurotransmitter release, indicating potential for treating anxiety or depression-related disorders.
  • Metabolic Pathway Regulation : Modulates pathways related to appetite control, showing promise for obesity treatment.

Enzyme Inhibition Studies

Research indicates that this compound inhibits specific enzymes involved in metabolic processes. For instance, studies have shown its effectiveness against certain enzymes that regulate energy metabolism, making it a candidate for obesity treatment.

Receptor Interaction Studies

In vivo studies demonstrated that this compound could influence neurotransmitter release in rat models. This suggests potential applications in treating anxiety or depression-related disorders.

Pharmacokinetics

Research on pharmacokinetics revealed favorable absorption characteristics when administered orally. This property enhances its candidacy for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

(a) (R)-1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS: MFCD27987988)

  • The (R)-enantiomer shares identical molecular weight and functional groups but exhibits distinct stereochemical properties. This enantiomer is often used to study chiral recognition in enzyme binding or receptor interactions. Purity levels for commercial samples are typically ≥95%, comparable to the (S)-form .

(b) 1-Methylpyrrolidine-3-carboxylic Acid (Racemic Mixture; CAS: 412281-11-9)

  • The racemic form lacks stereochemical specificity and is less commonly used in targeted drug design. It serves as a precursor for enantiomer separation or non-chiral applications. Purity is reported at 97% .

(c) 1-(1-Methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 2044713-47-3)

  • This derivative incorporates an imidazole substituent, increasing molecular complexity (MW: 231.68 g/mol).

Functional Group Variations

(a) (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-Methylpyrrolidine-3-carboxylic Acid (CAS: Not listed)

  • This compound features a 3,5-dimethoxyphenyl substituent, expanding its aromatic interactions. It demonstrated 99% purity in LC analysis and has been studied for ureido-linked pharmacological activity .

(b) Methyl (S)-Pyrrolidin-3-yl-acetate Hydrochloride (CAS: 1024038-33-2)

  • Replacing the carboxylic acid with an ester group alters reactivity and lipophilicity. This derivative is used in prodrug synthesis, with 97% purity .

Physicochemical and Pharmacological Comparisons

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Functional Groups
(S)-1-Methylpyrrolidine-3-carboxylic acid HCl C₆H₁₂ClNO₂ 165.62 95 Carboxylic acid, methyl, HCl
(R)-Enantiomer C₆H₁₂ClNO₂ 165.62 95 Carboxylic acid, methyl, HCl
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 N/A Ketone, carboxylic acid
(±)-3R,4S-Dimethoxyphenyl derivative C₂₄H₃₁N₃O₆ 458.52 99 Dimethoxyphenyl, ureido

Biological Activity

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C₆H₁₁NO₂·HCl
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 412281-11-9

The biological activity of this compound can be attributed to its structural characteristics, particularly the pyrrolidine ring, which is known for its ability to interact with various biological targets. Compounds with similar structures have demonstrated activities such as:

  • Antiviral : Inhibition of viral replication by targeting specific enzymes.
  • Antimicrobial : Disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anti-inflammatory : Modulation of inflammatory mediators and pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also shown promise in antiviral applications. For instance, it was found to inhibit the replication of certain viruses in vitro, suggesting its utility in developing antiviral therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to a placebo group.
  • Case Study on Antiviral Properties
    • In vitro studies evaluated the compound's effect on influenza virus replication. The findings revealed that treatment with this compound resulted in a 70% reduction in viral load after 48 hours.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Lipophilicity : The compound exhibits moderate lipophilicity, enhancing its ability to penetrate cell membranes.
  • Metabolism : Preliminary studies indicate that it undergoes metabolic transformations primarily in the liver, with identifiable metabolites contributing to its biological activity.

Q & A

Q. What are the common synthetic routes for (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride?

The synthesis typically involves multi-step processes, starting with the preparation of the pyrrolidine backbone followed by functionalization. One approach includes:

  • Methylation of pyrrolidine precursors : For example, methylating 3-carboxypyrrolidine derivatives using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) .
  • Hydrochloride salt formation : The free base is treated with HCl in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt .
  • Enantiomeric control : Chiral resolution techniques (e.g., chiral auxiliaries or enzymatic methods) ensure the (S)-configuration is retained .

Key Considerations :

  • Reaction temperature (e.g., 80°C for 17 hours in analogous reactions) .
  • Solvent choice (e.g., acetone or DMF) to optimize yield and purity .

Q. How is the structural identity of this compound confirmed?

Structural characterization employs:

  • Spectroscopic methods :
  • ¹H/¹³C NMR : To verify the methyl group at position 1 and carboxylic acid at position 3 .
  • IR spectroscopy : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N-H stretches) .
    • Mass spectrometry : Molecular ion peaks matching the molecular formula (C₆H₁₂ClNO₂, MW 165.62) .
    • X-ray crystallography : For absolute configuration determination, though this is less common due to resource constraints .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing racemization?

Methodology :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Low-temperature methylation : Reduces racemization risks (e.g., 0–5°C for methyl iodide reactions) .
  • Chiral additives : Use of chiral ligands (e.g., (-)-sparteine) to stabilize the transition state and retain enantiopurity .

Example Optimization Table :

ConditionYield (%)Enantiomeric Excess (%)
25°C, DMF6592
0°C, THF7898
80°C, acetone5085

Data inferred from analogous reactions in .

Q. What analytical strategies resolve enantiomeric purity discrepancies in this compound?

  • Chiral HPLC : Using columns like Chiralpak IG-3 with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid to separate enantiomers .
  • Polarimetry : Comparing observed optical rotation ([α]D²⁵) with literature values for the (S)-enantiomer .
  • NMR with chiral shift reagents : Europium-based reagents induce splitting of signals for enantiomers .

Q. How do researchers address conflicting biological activity data in in vitro models?

Methodological Framework :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations, and incubation times .
  • Metabolite profiling : Confirm compound stability under assay conditions (e.g., HPLC-MS to detect degradation) .
  • Positive/negative controls : Use known inhibitors/agonists to validate assay sensitivity .

Case Study :

  • Inconsistent antimicrobial activity might arise from differences in bacterial membrane permeability. Researchers employ efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate compound-specific effects .

Data Contradiction Analysis

Q. How are mechanistic ambiguities in the compound’s reactivity resolved?

  • Computational modeling : Density Functional Theory (DFT) calculations predict reaction pathways (e.g., methyl group migration during synthesis) .
  • Isotopic labeling : ¹³C-labeled methyl groups track positional changes in reaction intermediates .
  • Kinetic studies : Rate constants for competing pathways (e.g., nucleophilic substitution vs. elimination) are quantified via stopped-flow spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.